4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methoxybenzoate
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Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methoxybenzoate is a useful research compound. Its molecular formula is C19H17N3O6S2 and its molecular weight is 447.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
- Compounds with structures incorporating 1,3,4-thiadiazole moieties have been reported to exhibit promising antimicrobial activities. For instance, derivatives of 1,3,4-thiadiazole have shown significant inhibitory effects against various bacterial and fungal strains, indicating their potential as lead compounds in the development of new antimicrobial agents (Gezginci, Martin, & Franzblau, 1998).
Anti-Inflammatory and Analgesic Agents
- The synthesis of novel compounds derived from visnaginone and khellinone, which include thiadiazole moieties, demonstrated significant anti-inflammatory and analgesic activities. These findings suggest that such compounds could serve as a basis for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activities
- Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, showcasing the potential of these compounds as antitumor agents (Hassan, Hafez, & Osman, 2014).
Inhibition of Nitric Oxide Synthase
- Newly developed pyrazoline and thiadiazoline heterocycles have been tested for their inhibitory activities against different isoforms of nitric oxide synthase (NOS), suggesting their potential in the treatment of conditions associated with excessive nitric oxide production (Arias et al., 2018).
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-3-16(24)20-18-21-22-19(30-18)29-10-13-8-14(23)15(9-27-13)28-17(25)11-5-4-6-12(7-11)26-2/h4-9H,3,10H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCJELYHYXGSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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